molecular formula C5H11FO2 B13337522 1-Ethoxy-3-fluoropropan-2-ol

1-Ethoxy-3-fluoropropan-2-ol

Cat. No.: B13337522
M. Wt: 122.14 g/mol
InChI Key: ONQJBAVETNJHPZ-UHFFFAOYSA-N
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Description

1-Ethoxy-3-fluoropropan-2-ol is an organic compound with the molecular formula C5H11FO2. It is a fluorinated alcohol, which means it contains both an ethoxy group and a fluorine atom attached to a propane backbone. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-fluoropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods often focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Simpler alcohols or hydrocarbons.

    Substitution: Azides or nitriles.

Scientific Research Applications

1-Ethoxy-3-fluoropropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-3-fluoropropan-2-ol involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity. Fluorine’s high electronegativity can enhance the compound’s ability to participate in hydrogen bonding and other interactions. This can affect the compound’s behavior in biological systems and its overall efficacy in various applications .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine’s high electronegativity and small atomic radius can enhance the compound’s stability, reactivity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and materials science .

Properties

Molecular Formula

C5H11FO2

Molecular Weight

122.14 g/mol

IUPAC Name

1-ethoxy-3-fluoropropan-2-ol

InChI

InChI=1S/C5H11FO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3

InChI Key

ONQJBAVETNJHPZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CF)O

Origin of Product

United States

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